molecular formula C12H5F5O2S B14135020 Methyl 5-(perfluorophenyl)thiophene-2-carboxylate

Methyl 5-(perfluorophenyl)thiophene-2-carboxylate

Katalognummer: B14135020
Molekulargewicht: 308.23 g/mol
InChI-Schlüssel: HVOFKXNYDOZWLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-(perfluorophenyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C12H5F5O2S and a molecular weight of 308.22 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its incorporation of a perfluorophenyl group, which imparts unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(perfluorophenyl)thiophene-2-carboxylate typically involves the reaction of thiophene derivatives with perfluorophenyl reagents under specific conditions. One common method includes the use of [Rh(COD)Cl]2 as a catalyst and bis(diphenylphosphino)ferrocene (DPPF) as a ligand in chlorobenzene . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-(perfluorophenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Methyl 5-(perfluorophenyl)thiophene-2-carboxylate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Methyl 5-(perfluorophenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The perfluorophenyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 5-(perfluorophenyl)thiophene-2-carboxylate is unique due to its combination of a thiophene ring and a perfluorophenyl group. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable for various applications.

Eigenschaften

Molekularformel

C12H5F5O2S

Molekulargewicht

308.23 g/mol

IUPAC-Name

methyl 5-(2,3,4,5,6-pentafluorophenyl)thiophene-2-carboxylate

InChI

InChI=1S/C12H5F5O2S/c1-19-12(18)5-3-2-4(20-5)6-7(13)9(15)11(17)10(16)8(6)14/h2-3H,1H3

InChI-Schlüssel

HVOFKXNYDOZWLS-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC=C(S1)C2=C(C(=C(C(=C2F)F)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.